molecular formula C26H43NO8 B14693356 2-ethylhexyl 2-methylprop-2-enoate;N-(hydroxymethyl)prop-2-enamide;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate CAS No. 25322-90-1

2-ethylhexyl 2-methylprop-2-enoate;N-(hydroxymethyl)prop-2-enamide;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate

Cat. No.: B14693356
CAS No.: 25322-90-1
M. Wt: 497.6 g/mol
InChI Key: BQNUKFSXCNRSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester, polymer with 2-ethylhexyl 2-methyl-2-propenoate and N-(hydroxymethyl)-2-propenamide is a complex polymer used in various industrial applications. This compound is known for its unique properties, which make it suitable for use in coatings, adhesives, and other materials requiring durability and flexibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester, polymer with 2-ethylhexyl 2-methyl-2-propenoate and N-(hydroxymethyl)-2-propenamide typically involves free radical polymerization. The process begins with the monomers 2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester, 2-ethylhexyl 2-methyl-2-propenoate, and N-(hydroxymethyl)-2-propenamide. These monomers are mixed in the presence of a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile, under controlled temperature conditions (usually between 60-80°C) to initiate the polymerization reaction .

Industrial Production Methods

In industrial settings, the polymerization process is often carried out in large reactors with precise control over temperature, pressure, and monomer concentrations. The resulting polymer is then purified and processed into the desired form, such as films, coatings, or adhesives.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester, polymer with 2-ethylhexyl 2-methyl-2-propenoate and N-(hydroxymethyl)-2-propenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include oxidized derivatives and substituted polymers with enhanced properties for specific applications.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester, polymer with 2-ethylhexyl 2-methyl-2-propenoate and N-(hydroxymethyl)-2-propenamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this polymer involves its ability to form strong, flexible networks through cross-linking of the hydroxymethyl groups in N-(hydroxymethyl)-2-propenamide. This cross-linking enhances the mechanical properties and chemical resistance of the polymer, making it suitable for demanding applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester, polymer with 2-ethylhexyl 2-methyl-2-propenoate and N-(hydroxymethyl)-2-propenamide offers superior flexibility and chemical resistance due to the presence of the 2-ethylhexyl and hydroxymethyl groups. These functional groups contribute to the polymer’s enhanced performance in various applications .

Properties

CAS No.

25322-90-1

Molecular Formula

C26H43NO8

Molecular Weight

497.6 g/mol

IUPAC Name

2-ethylhexyl 2-methylprop-2-enoate;N-(hydroxymethyl)prop-2-enamide;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C12H22O2.C10H14O4.C4H7NO2/c1-5-7-8-11(6-2)9-14-12(13)10(3)4;1-7(2)9(11)13-5-6-14-10(12)8(3)4;1-2-4(7)5-3-6/h11H,3,5-9H2,1-2,4H3;1,3,5-6H2,2,4H3;2,6H,1,3H2,(H,5,7)

InChI Key

BQNUKFSXCNRSIM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C(=C)C.C=CC(=O)NCO

Related CAS

25322-90-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.